3',5'-Dichloro-2,2,2-trifluoroacetophenone

Descripción general

Descripción

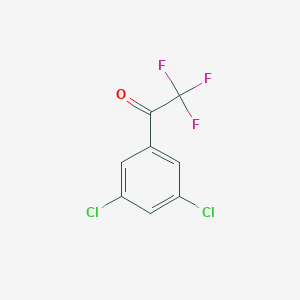

3',5'-Dichloro-2,2,2-trifluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with proteins such asCyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their interaction with the compound could potentially influence cell proliferation and growth.

Pharmacokinetics

Similar compounds have been found to exhibit varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially influencing their bioavailability and overall effect.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure.

Actividad Biológica

3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS Number: 130336-16-2) is a chemical compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, synthesis processes, and relevant case studies.

- Molecular Formula : C₈H₃Cl₂F₃O

- Molecular Weight : 243.01 g/mol

- Structural Features : Contains two chlorine atoms and three fluorine atoms attached to the acetophenone framework.

Synthesis

The synthesis of this compound typically involves several key reactions:

- Grignard Reaction : The compound can be synthesized from 1-bromo-3,5-dichlorobenzene and trifluoroacetic acid methyl ester in the presence of a Grignard reagent under controlled temperatures.

- Reaction Conditions : The synthesis often requires low temperatures (-10°C to -78°C) to ensure high yield and purity .

Synthesis Methodology Table

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 1-bromo-3,5-dichlorobenzene + Grignard reagent | 20 - 25°C for 1.75 h | 75.7% |

| 2 | Trifluoroacetic acid methyl ester | -10 - 20°C for 0.2 h | N/A |

| 3 | Hydrogen chloride in THF/water | -10 - 0°C for 0.5 h | N/A |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, which may affect various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : It has been studied for its potential antimicrobial and antifungal activities.

- Enzyme Inhibition : The compound can act as an electrophile, interacting with nucleophilic sites on biomolecules, leading to enzyme inhibition or disruption of cellular processes .

- Pharmaceutical Applications : It serves as an intermediate in synthesizing pharmaceutical compounds and agrochemicals .

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial properties of derivatives of trifluoroacetophenones, including this compound. Results indicated significant inhibition against various bacterial strains .

- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

DFTA is characterized by the following chemical formula: . It appears as a colorless to yellow liquid and has a boiling point of approximately 87 °C at 13 mmHg. The compound is known for its high purity levels, typically exceeding 96% .

Veterinary Medicine

DFTA is a crucial intermediate in the synthesis of several veterinary APIs, including:

- Fluralaner : An antiparasitic agent used to treat flea and tick infestations in pets.

- Lotilaner : Another antiparasitic drug that works similarly to Fluralaner.

- Afoxolaner : Used for the treatment of fleas and ticks in dogs.

The synthesis of these compounds often utilizes DFTA due to its ability to enhance pharmacological properties and improve efficacy .

Synthesis of Derivatives

DFTA can be modified to create various derivatives that exhibit different biological activities. For instance, the substitution at the 4' position can lead to compounds with enhanced or altered pharmacological profiles. This versatility makes DFTA valuable in medicinal chemistry for developing new drugs .

Grignard Reaction

One common method involves preparing a Grignard reagent from 3,5-dichloro-bromobenzene and reacting it with trifluoroacetyl compounds. This method is advantageous due to:

Alternative Synthesis Approaches

Various case studies illustrate different synthetic routes for DFTA:

- Case Study 1 : Utilized n-BuLi as a base under nitrogen protection at low temperatures, achieving yields around 41% with high purity .

- Case Study 2 : Employed tert-butyl lithium under similar conditions, resulting in yields up to 48% .

Case Studies

Propiedades

IUPAC Name |

1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDSQRPDUCSOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374230 | |

| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130336-16-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130336-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the process described in the research paper regarding 3',5'-Dichloro-2,2,2-trifluoroacetophenone?

A1: The research paper [] outlines a novel process for synthesizing 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, also known as this compound. This method focuses on a multi-step reaction involving the chlorination and subsequent reaction with trichloroacetic acid in the presence of sulfuric acid. The significance lies in the potential for a more efficient and scalable production of this compound, which could be valuable for various research applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.